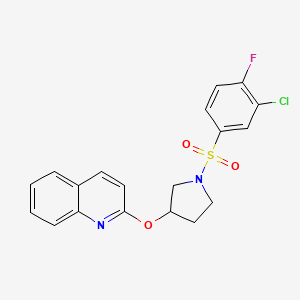

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

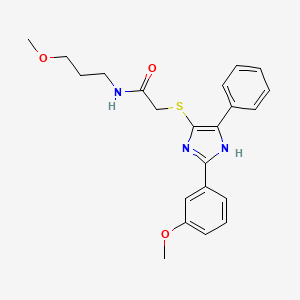

“2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . It also contains a quinoline moiety, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline moiety can be synthesized through various methods, and its properties can be modified by substituting different groups on the heterocyclic pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a bicyclic compound containing nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The pyrrolidine ring and the quinoline moiety can undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For instance, the presence of a pyrrolidine ring can influence the compound’s physicochemical parameters .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

The synthesis and functionalization of pyrrolo[1,2-a]quinoxalines and similar heterocyclic compounds are crucial in pharmaceutical research and organic synthesis. Techniques have been developed for selective halogenation and bromination, facilitating the diversification of these compounds for further applications (Le et al., 2021). Additionally, a single-step conversion process has been described for transforming N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives, showcasing the synthetic versatility of such structures (Movassaghi et al., 2007).

Biological Activity and Medicinal Chemistry

Quinoline derivatives, including those similar in structure to the compound , have been explored for their potential biological activities. For instance, the synthesis of functionalized aminoquinolines through novel synthetic intermediates has been investigated for their antiplasmodial and antifungal activities (Vandekerckhove et al., 2015). Quinoline and its analogs are noted for their broad spectrum of biological and biochemical activities, including anticancer properties. Their synthetic versatility allows for the creation of diverse derivatives with varied modes of action against cancer targets (Solomon & Lee, 2011).

Fluorescence and Sensing Applications

The fluorination of heterocyclic compounds, including pyrrole and quinoxaline derivatives, has been shown to significantly enhance their affinity for anions such as fluoride, chloride, or dihydrogen phosphate. This property is utilized in developing neutral anion receptors and naked-eye sensors for anion detection (Anzenbacher et al., 2000). Moreover, certain quinoxaline derivatives have been synthesized and characterized for their fluorescent properties, demonstrating potential applications as fluorescent probes in various organic solvents and for sensing specific ions (Bodke et al., 2013).

Material Science and Electropolymerization

The electrochemical polymerization of specific quinoxaline derivatives to create fluorescent polymers has been studied. These polymers exhibit reversible electrochromic behavior and selective sensitivity towards metal ions, indicating their utility in material science and sensor development (Carbas et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-9-14(12-23)26-19-8-5-13-3-1-2-4-18(13)22-19/h1-8,11,14H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYGCLPMQGUIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)

![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)

![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)

![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)

![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)